Tetrasulfide compounds, including ethyl methyl tetrasulfide, are typically derived from the reaction of thiols or sulfides with sulfur. The classification of this compound can be categorized as follows:
The synthesis of tetrasulfide, ethyl methyl can be achieved through several methods, primarily involving the reaction of alkyl halides with sodium alkoxide under anhydrous conditions. The Williamson ether synthesis is a commonly employed method for preparing such compounds.
The molecular structure of tetrasulfide, ethyl methyl consists of a central sulfur chain with ethyl and methyl groups attached. The general formula can be represented as , indicating three carbon atoms, eight hydrogen atoms, and four sulfur atoms.
Tetrasulfide compounds undergo various chemical reactions that are critical for their applications in synthesis and materials science.
The mechanism of action for tetrasulfide, ethyl methyl primarily involves its role as a nucleophile or electrophile in chemical reactions.
Tetrasulfide, ethyl methyl exhibits several notable physical and chemical properties that influence its behavior in various applications.
Tetrasulfide, ethyl methyl has several scientific uses due to its unique properties:
Ethyl methyl tetrasulfide (CH₃SCH₂SSSCH₃) participates in sulfur respiration pathways as both a reactive sulfur species (RSS) substrate and a metabolic intermediate. In mitochondria, it undergoes oxidation via sulfide:quinone oxidoreductase (SQR), which catalyzes the conversion of persulfides/polysulfides to thiosulfate and sulfate. This process integrates with the electron transport chain to support ATP synthesis . The compound’s tetrasulfide chain (−SSSS−) enables supersulfide behavior, allowing it to quench reactive oxygen species (ROS) via sulfur-sulfur bond cleavage. For example, it scavenges peroxynitrite (ONOO⁻) by forming sulfoxides without generating cytotoxic byproducts [7].
Table 1: Reactivity Parameters of Ethyl Methyl Tetrasulfide in Biological Systems
Reaction Partner | Observed Rate Constant (M⁻¹s⁻¹) | Primary Product | Biological Significance |
---|---|---|---|
Peroxynitrite (ONOO⁻) | 1.2 × 10³ | Sulfoxide derivatives | Attenuates nitrosative stress |
Reduced thioredoxin | 8.7 × 10² | Depersulfidated thiols | Regulates redox signaling |
SQR enzyme | Kinetics under characterization | Thiosulfate/sulfate | Energy metabolism |
Transcriptional regulators like SqrR in Rhodobacter capsulatus detect ethyl methyl tetrasulfide through selective tetrasulfide bond formation with conserved cysteine residues. This modification triggers derepression of sulfide-oxidation genes, demonstrating its role as a signaling intermediate [7]. The compound’s stability across pH 5–8 enhances its biological utility, as confirmed by mass spectrometry showing minimal degradation in physiological buffers [7].
Ethyl methyl tetrasulfide exhibits ambiphilic character: its terminal sulfurs act as soft nucleophiles, while internal sulfurs function as electrophilic centers. This duality enables diverse reaction pathways:
Table 2: Nucleophilicity/Elektrophilicity Parameters
Reaction Type | Reagent | Product | Relative Rate (vs. Dialkyl Disulfide) |
---|---|---|---|
Nucleophilic substitution | CH₃I | CH₃SCH₂SSSCH₂CH₃ | 8.5× (due to polarizable Sγ) |
Thiol-disulfide exchange | Glutathione (GSH) | GS-SSSCH₂SCH₃ | 3.2× |
Electrophilic activation | HCl | CH₃S⁺(CH₂SSCH₃)Cl⁻ | pH-dependent |
Steric effects from the ethyl/methyl groups influence reactivity: the ethyl chain enhances nucleophilicity at terminal sulfurs by increasing electron density, while the methyl group promotes electrophilicity at internal sulfurs via steric strain on the tetrasulfide chain [2].
The rearrangement of S-S bonds in ethyl methyl tetrasulfide follows multi-step radical mechanisms. Computational studies (M06-2X/cc-pVTZ level) reveal:
Table 3: Arrhenius Parameters for Bond Rearrangements
Reaction Pathway | Activation Energy (Eₐ, kcal/mol) | Pre-exponential Factor (A, s⁻¹) | Temperature Range (K) |
---|---|---|---|
C-S homolysis | 28.6 | 1.30 × 10¹³ | 300–1500 |
Intramolecular S-S rearrangement | 12.4 | 3.45 × 10⁸ | 300–700 |
H• abstraction | 9.8 | 2.84 × 10¹¹ | 212–500 |
Kinetic isotope effect (KIE) studies using CD₃SC₂H₄SSSCD₃ confirm that C-H bond cleavage is rate-limiting in HAT reactions (KIE = 3.9). Master equation modeling predicts pressure-dependent behavior at <0.1 atm, favoring recombination over dissociation [4].
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